molecular formula C14H13F2N B14119982 [Bis(3-fluorophenyl)methyl](methyl)amine

[Bis(3-fluorophenyl)methyl](methyl)amine

Cat. No.: B14119982
M. Wt: 233.26 g/mol
InChI Key: VGCRVTHPEBLNBY-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)methylamine is an organic compound that features a central amine group bonded to a methyl group and two 3-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of Bis(3-fluorophenyl)methylamine can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.

Scientific Research Applications

Bis(3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Bis(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)methylamine
  • Bis(2-fluorophenyl)methylamine
  • Bis(3-chlorophenyl)methylamine

Uniqueness

Bis(3-fluorophenyl)methylamine is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological behaviors, making it valuable for specific research applications.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1,1-bis(3-fluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13F2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3

InChI Key

VGCRVTHPEBLNBY-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F

Origin of Product

United States

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